molecular formula C8H17NO B2566247 3-Isopropoxy-piperidine CAS No. 1220175-72-3

3-Isopropoxy-piperidine

Cat. No. B2566247
CAS RN: 1220175-72-3
M. Wt: 143.23
InChI Key: OIELPWFWJPVOLK-UHFFFAOYSA-N
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Description

3-Isopropoxy-piperidine is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a significant reaction involving piperidine derivatives . The Lewis basicity of the ligand determines the reactivity of the boron reagent .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The piperidine structural motif is present in numerous natural alkaloids .

Scientific Research Applications

Piperidine in Medicinal Chemistry

Piperidine derivatives, including 3-isopropoxy-piperidine, play a significant role in medicinal chemistry. Research has shown that these compounds can be crucial in the development of new drugs. For instance, piperidine analogs have been synthesized and tested for various therapeutic properties, including anticancer potential (Mitra et al., 2022). Moreover, methods for synthesizing piperidine derivatives have been developed to facilitate their use in medicinal research (Smaliy et al., 2011).

Piperidine in Antimicrobial Agents

Piperidine compounds have been studied for their antimicrobial properties. For example, piperine, a compound related to piperidine, has shown effectiveness in enhancing the activity of antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus (Khan et al., 2006).

Piperidine in Neuropharmacology

Research on piperidine derivatives also extends to neuropharmacology. Studies have shown that certain piperidine-based compounds can bind to neuroreceptors, influencing processes related to memory and cognition (Zimmerman et al., 1994). This indicates potential applications in treating neurological disorders or enhancing cognitive functions.

Mechanism of Action

The exact mechanism of action of piperidine derivatives is not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) 3, leading to the insect’s inability to recognize its host .

Safety and Hazards

The safety data sheet for piperidine indicates that it has several hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future direction in this field is likely to focus on developing new synthesis methods and exploring the therapeutic potential of piperidine derivatives .

properties

IUPAC Name

3-propan-2-yloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIELPWFWJPVOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-piperidine

CAS RN

1220175-72-3
Record name 3-(propan-2-yloxy)piperidine
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